

Technical Guide: Structure-Activity Relationship (SAR) of Halogenated Indole-2-Carbaldehydes

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Compound of Interest

Compound Name: 7-Chloro-6-fluoro-1H-indole-2-carbaldehyde

CAS No.: 2304853-30-1

Cat. No.: B1487310

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Executive Summary: The Indole-2-Carbaldehyde Scaffold

The indole heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core for thousands of bioactive natural products and synthetic drugs. While the C3-position is electronically favored for electrophilic substitution (e.g., Vilsmeier-Haack formylation), the C2-position offers a distinct geometric vector for target engagement, particularly in kinase inhibition and microbial biofilm disruption.

Halogenated indole-2-carbaldehydes represent a critical subclass. The aldehyde moiety serves as a versatile "warhead" precursor (for hydrazones, thiosemicarbazones) or a direct electrophile, while the halogen substituent (Cl, Br, F) modulates lipophilicity (

), metabolic stability, and specific protein-ligand interactions (halogen bonding).

Chemical Synthesis: Overcoming the C3-Selectivity Bias

Synthesizing indole-2-carbaldehydes is technically more demanding than their C3-counterparts due to the indole ring's natural reactivity. A standard Vilsmeier-Haack reaction on an

unsubstituted indole will exclusively yield the 3-carbaldehyde. Accessing the 2-isomer requires "reversing" this selectivity or using directed metalation.

The Lithiation-Formylation Protocol (Gold Standard)

The most reliable method for generating 5-haloindole-2-carbaldehydes involves C2-lithiation of an N-protected indole. This method bypasses the electronic preference for C3.

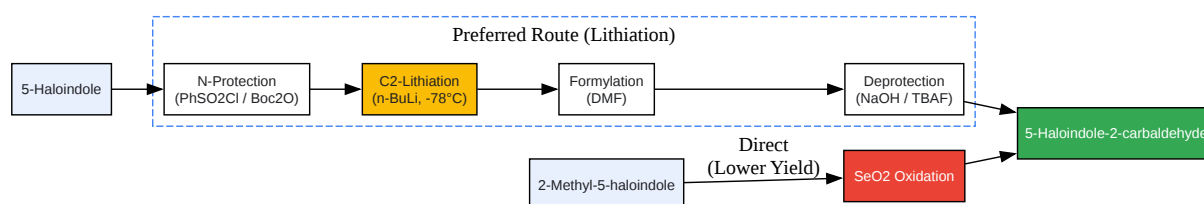
Mechanism:

- Protection: The indole nitrogen is protected (e.g., with Benzenesulfonyl or Boc) to prevent deprotonation of the NH and direct the lithiation to C2 via the Complex Induced Proximity Effect (CIPE).
- Lithiation: Treatment with
 - Butyllithium (n -BuLi) or
 - BuLi at low temperature generates the thermodynamically stable C2-lithio species.
- Formylation: Quenching with DMF or N -formylpiperidine introduces the aldehyde.
- Deprotection: Removal of the N-protecting group yields the free indole-2-carbaldehyde.

Alternative Routes

- Oxidation of 2-Methylindoles: Selenium dioxide (SeO_2) oxidation of 2-methyl-5-haloindoles. Limitation: Often suffers from over-oxidation to the carboxylic acid or poor yields.
 - Reduction of Indole-2-Carboxylates: Reduction of the ester to the alcohol (LiAlH_4) followed by mild oxidation (PCC).
- [1] Advantage: [2][3] Mild conditions; good for sensitive substrates. [4]

Synthesis Workflow Diagram



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Caption: Comparison of the directed lithiation route (preferred for regioselectivity) vs. oxidative routes.

Structure-Activity Relationship (SAR) Analysis

The biological activity of halogenated indole-2-carbaldehydes is governed by three primary structural domains: the halogen substituent, the aldehyde "warhead," and the indole NH.

The Halogen Effect (C5 > C4/C6 > C7)

The position and nature of the halogen atom are critical determinants of potency, particularly for antimicrobial and anticancer activity.

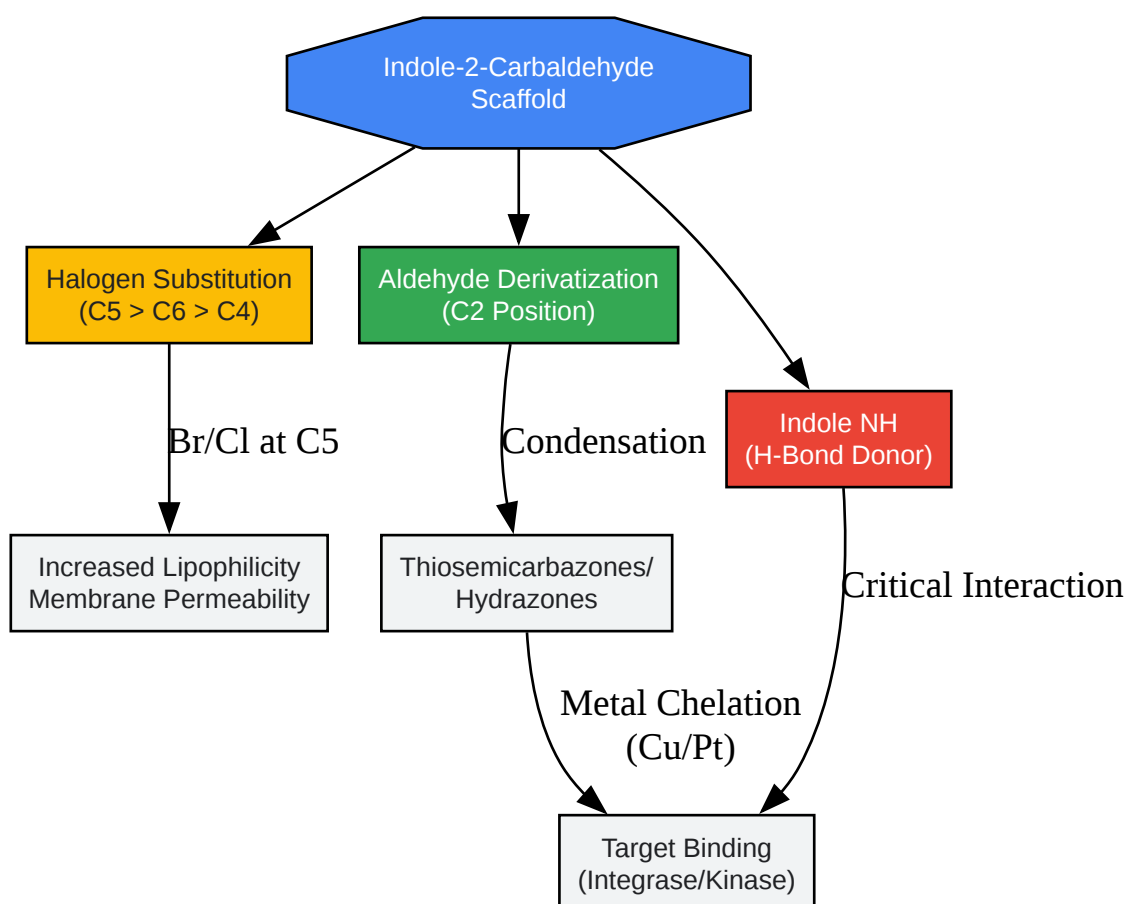
Position	Effect on Activity	Mechanistic Insight
C5 (Preferred)	High Potency	The C5 position is electronically coupled to the indole nitrogen. Substitution here (Cl, Br) enhances lipophilicity without sterically hindering the C2-aldehyde. 5-Bromo and 5-Chloro derivatives often show the lowest MIC values (approx. 50 µg/mL) against pathogens like <i>V. parahaemolyticus</i> .
C4	Moderate	Steric proximity to the C3 position can influence binding conformation but often results in lower potency compared to C5.
C6	Moderate/High	Can be effective for specific targets (e.g., HIV integrase binding), but generally less active than C5 in broad-spectrum antimicrobial screens.
C7	Low	Substitution here can disrupt the H-bond donor capability of the indole NH, which is often crucial for target recognition.

The Aldehyde Functionality

While the aldehyde itself possesses moderate electrophilic activity (forming Schiff bases with lysine residues in proteins), its primary value in SAR is as a precursor to hydrazones and thiosemicarbazones.

- Thiosemicarbazones: Condensation of 5-haloindole-2-carbaldehyde with thiosemicarbazide creates a tridentate ligand system (N-N-S). These derivatives exhibit potent antifungal activity (e.g., against *Candida albicans*) and anticancer activity (via Ribonucleotide Reductase inhibition).
- Metal Coordination: The N(indole)-N(imine)-S(thiol) motif effectively chelates transition metals (Cu, Ru, Pt). The resulting complexes often show 10-100x higher cytotoxicity than the free ligand due to enhanced cellular uptake and DNA intercalation.

SAR Logic Diagram



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Caption: SAR decision tree highlighting the impact of C5-halogenation and C2-aldehyde derivatization.

Detailed Experimental Protocols

Synthesis of 5-Bromoindole-2-carbaldehyde (Lithiation Route)

This protocol ensures regioselectivity for the C2 position.

Reagents: 5-Bromoindole, Phenylsulfonyl chloride (PhSO₂Cl),

-Butyllithium (

-BuLi, 2.5M in hexanes), DMF, Tetrabutylammonium fluoride (TBAF).

- Protection:
 - Dissolve 5-bromoindole (10 mmol) in dry THF (50 mL) at 0°C.
 - Add NaH (12 mmol, 60% dispersion) portion-wise. Stir for 30 min.
 - Add PhSO₂Cl (11 mmol) dropwise. Warm to RT and stir for 2h.
 - Quench with water, extract with EtOAc, and concentrate to yield 1-(phenylsulfonyl)-5-bromoindole.
- Lithiation & Formylation:
 - Dissolve the protected indole (5 mmol) in anhydrous THF (25 mL) under Argon. Cool to -78°C.
 - Add
 - BuLi (5.5 mmol) dropwise over 10 min. (The electron-withdrawing sulfonyl group directs lithiation to C2).
 - Stir at -78°C for 1 hour.
 - Add anhydrous DMF (7 mmol) dropwise. Stir for 30 min at -78°C, then warm to RT.
 - Quench with saturated
 - . Extract and purify to yield 1-(phenylsulfonyl)-5-bromoindole-2-carbaldehyde.

- Deprotection:
 - Dissolve the intermediate in THF.[5] Add TBAF (1M in THF, 2 eq).
 - Reflux for 2-4 hours until TLC shows complete conversion.
 - Workup: Dilute with water, extract with EtOAc. Purify via column chromatography (Hexane/EtOAc).
 - Yield: Typically 60-75% overall.

Biological Assay: Biofilm Inhibition (Crystal Violet Method)

Validates the anti-virulence potential of the synthesized aldehyde.

- Culture: Grow *Pseudomonas aeruginosa* (PAO1) or *Candida albicans* overnight in LB/YPD broth.
- Treatment: Dilute culture 1:100 into fresh media in a 96-well plate. Add the test compound (5-bromoindole-2-carbaldehyde) at sub-MIC concentrations (e.g., 10, 20, 50 μ M). Include DMSO solvent control.
- Incubation: Incubate statically at 37°C for 24 hours.
- Staining:
 - Discard planktonic cells by gentle aspiration.
 - Wash wells 2x with PBS.
 - Stain adherent biofilm with 0.1% Crystal Violet (125 μ L) for 15 min.
- Quantification:
 - Wash wells 3x with water to remove excess dye.
 - Solubilize the bound dye with 30% acetic acid (150 μ L).

- Measure Absorbance at 550 nm ().

- Calculation:

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